4-Chloro-3-(trifluoromethyl)benzoic acid CAS number and properties
4-Chloro-3-(trifluoromethyl)benzoic acid CAS number and properties
An In-depth Technical Guide to 4-Chloro-3-(trifluoromethyl)benzoic acid
CAS Number: 1737-36-6
This technical guide provides a comprehensive overview of 4-Chloro-3-(trifluoromethyl)benzoic acid, a key building block in the development of pharmaceuticals and specialty chemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical and Physical Properties
4-Chloro-3-(trifluoromethyl)benzoic acid is a halogenated aromatic carboxylic acid. The presence of a chlorine atom and a trifluoromethyl group on the benzoic acid ring makes it a versatile synthon for creating complex molecular architectures.[1] Its key properties are summarized below.
Table 1: Chemical Identifiers and Descriptors
| Identifier | Value |
| CAS Number | 1737-36-6 |
| Molecular Formula | C₈H₄ClF₃O₂[1] |
| Molecular Weight | 224.56 g/mol [1] |
| IUPAC Name | 4-chloro-3-(trifluoromethyl)benzoic acid[1] |
| Synonyms | 4-Chloro-α,α,α-trifluoro-m-toluic acid, 5-Carboxy-2-chlorobenzotrifluoride, 3-Trifluoromethyl-4-chlorobenzoic acid[1] |
| InChI Key | PPHHAZOVVZBSCM-UHFFFAOYSA-N[2] |
| SMILES | C1=CC(=C(C=C1C(=O)O)C(F)(F)F)Cl[1] |
Table 2: Physical Properties
| Property | Value |
| Appearance | White to off-white crystalline powder[2][3] |
| Melting Point | 163-165 °C[3] |
| Boiling Point | 289.9 °C at 760 mmHg[3] |
| Flash Point | 129 °C[3] |
| Water Solubility | 0.039 g/L at 25 °C (Slightly soluble)[3] |
| XLogP3 | 3.7[1] |
Synthesis and Experimental Protocols
General Experimental Protocol: Carboxylation (Illustrative)
The following is an illustrative protocol for a copper-catalyzed carboxylation of a related aryl halide, which demonstrates a potential synthetic route.
Materials:
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Aryl Halide Precursor (e.g., 1-chloro-2-(trifluoromethyl)-4-iodobenzene)
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Copper(I) catalyst (e.g., Cu(IPr)Cl)
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Carboxylating agent (e.g., a CO₂ source or surrogate)
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Solvent (e.g., THF)
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Hydrochloric Acid (1 M)
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Ethyl Acetate (EtOAc)
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Anhydrous Sodium Sulfate
Procedure:
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In a glovebox, charge a glass reaction tube with the Cu(IPr)Cl catalyst and the carboxylating agent.
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Add a solution of the aryl halide precursor in THF to the reaction tube.
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Seal the tube, remove it from the glovebox, and heat at 70 °C for 16 hours.
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After cooling to room temperature, add water to the reaction mixture.
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Acidify the mixture with 1 M aqueous HCl and saturate with sodium chloride.
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Extract the aqueous phase with ethyl acetate (3 x 5 mL).
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Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography to yield the desired benzoic acid derivative.[3]
Applications in Synthesis
4-Chloro-3-(trifluoromethyl)benzoic acid is a valuable intermediate in the synthesis of biologically active molecules. Its functional groups can be modified through various chemical transformations to build complex structures.
Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives
A significant application of this compound is in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, which have shown antiproliferative activity against melanoma cell lines. The carboxylic acid group can be activated and reacted with an appropriate amine to form an amide bond, which is a key step in building the final heterocyclic structure.
The diagram below illustrates a generalized workflow for the synthesis of a complex molecule using 4-Chloro-3-(trifluoromethyl)benzoic acid as a starting material.
Caption: Synthetic workflow for pyrrolo[2,3-d]pyrimidine derivatives.
Safety and Handling
4-Chloro-3-(trifluoromethyl)benzoic acid is classified as an irritant. Appropriate safety precautions should be taken when handling this compound.
Table 3: GHS Hazard Information
| Hazard Class | Category |
| Acute Toxicity, Oral | May be harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation)[1] |
| Serious Eye Damage/Eye Irritation | Category 2A (Causes serious eye irritation)[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation)[1] |
GHS Pictogram:
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GHS07 (Exclamation Mark)
Hazard Statements:
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H315: Causes skin irritation.[1]
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H319: Causes serious eye irritation.[1]
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H335: May cause respiratory irritation.[1]
Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
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P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is recommended to handle this chemical in a well-ventilated area, such as a fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Logical Relationship Diagram
The following diagram illustrates the logical relationships between the compound's structure, properties, and applications.
Caption: Interrelationship of compound characteristics and uses.
